Fmoc-His(MBom)-OH
CAS No.: 1327338-56-6
Cat. No.: VC7006687
Molecular Formula: C30H29N3O6
Molecular Weight: 527.577
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1327338-56-6 |
|---|---|
| Molecular Formula | C30H29N3O6 |
| Molecular Weight | 527.577 |
| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-[(4-methoxyphenyl)methoxymethyl]imidazol-4-yl]propanoic acid |
| Standard InChI | InChI=1S/C30H29N3O6/c1-37-22-12-10-20(11-13-22)16-38-19-33-18-31-15-21(33)14-28(29(34)35)32-30(36)39-17-27-25-8-4-2-6-23(25)24-7-3-5-9-26(24)27/h2-13,15,18,27-28H,14,16-17,19H2,1H3,(H,32,36)(H,34,35)/t28-/m0/s1 |
| Standard InChI Key | GNRWPIOMPVOAOH-NDEPHWFRSA-N |
| SMILES | COC1=CC=C(C=C1)COCN2C=NC=C2CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Introduction
Chemical Structure and Molecular Properties
Structural Characteristics
Fmoc-His(MBom)-OH, formally known as N-(fluorenylmethoxycarbonyl)-3-(4-methoxybenzyloxymethyl)-L-histidine, features a dual-protection strategy:
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Fmoc group: Protects the α-amino group during SPPS.
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MBom group: A 4-methoxybenzyloxymethyl moiety attached to the Nπ-position of the histidine imidazole ring .
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₃₂H₃₃N₃O₆ | |
| Molecular Weight | 567.6 g/mol | |
| CAS Number | 84891-19-0 | |
| Synonyms | Fmoc-His(π-MBom)-OH, 84891-19-0 | |
| Stability | Stable under weak acid (1% TFA) |
Synthesis and Regioselective Protection
Synthetic Methodology
The MBom group is introduced via a regioselective reaction using 4-methoxybenzyloxymethyl chloride under controlled conditions. Hibino and Nishiuchi (2011) optimized this procedure to achieve >95% yield, avoiding silica gel chromatography by crystallizing the product to remove τ-isomer impurities . Critical steps include:
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Deprotonation: Histidine’s imidazole ring is deprotonated at the π-nitrogen using a mild base.
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Alkylation: Reaction with 4-methoxybenzyloxymethyl chloride forms the Nπ-MBom derivative.
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Purification: Crystallization in ethanol-water mixtures isolates the pure π-protected isomer .
This method scales efficiently, making Fmoc-His(MBom)-OH accessible for industrial applications.
Applications in Solid-Phase Peptide Synthesis
Racemization Suppression
Histidine is prone to racemization during activation and coupling due to its nucleophilic imidazole side chain. The MBom group mitigates this by:
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Steric shielding: Bulky substituents at the π-position reduce base-induced deprotonation, a key racemization pathway .
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Electronic effects: Electron-donating methoxy groups stabilize the imidazole ring against oxidative side reactions .
Studies demonstrate that Fmoc-His(MBom)-OH reduces racemization to <1% even at elevated temperatures (50°C) in microwave-assisted SPPS .
Compatibility with Acid-Sensitive Linkers
The MBom group remains intact under mild acidic conditions (1% TFA in DCM), enabling its use in convergent synthesis strategies. This stability allows for the cleavage of protected peptide segments from Wang or Rink amide resins without deprotecting the histidine side chain .
Comparative Analysis with Fmoc-His(Trt)-OH
Racemization Rates
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Fmoc-His(Trt)-OH: Exhibits 5–10% racemization under standard SPPS conditions due to τ-nitrogen protection, which inadequately shields the π-nitrogen .
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Fmoc-His(MBom)-OH: Limits racemization to <1% by directly protecting the π-nitrogen, as confirmed by HPLC and circular dichroism analyses .
Table 2: Performance Comparison of Histidine Protecting Groups
| Parameter | Fmoc-His(MBom)-OH | Fmoc-His(Trt)-OH |
|---|---|---|
| Racemization Rate | <1% | 5–10% |
| Acid Stability (1% TFA) | Stable | Partially stable |
| Microwave Compatibility | Excellent | Moderate |
Recent Advancements and Future Directions
Microwave-Assisted SPPS
Recent protocols leverage the thermal stability of Fmoc-His(MBom)-OH to accelerate peptide synthesis. Coupling times are reduced from 60 minutes to 15 minutes at 50°C without compromising purity .
Bioconjugation and ADC Development
The MBom group’s stability in neutral buffers positions Fmoc-His(MBom)-OH as a candidate for synthesizing antibody-drug conjugates (ADCs). Its non-cleavable nature ensures payload retention during circulation .
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